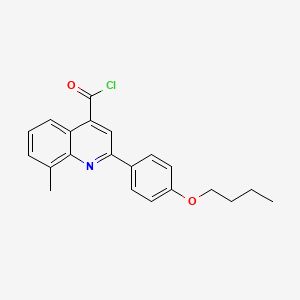

![molecular formula C8H16ClNO B1372907 3-[(Allyloxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-05-9](/img/structure/B1372907.png)

3-[(Allyloxy)methyl]pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

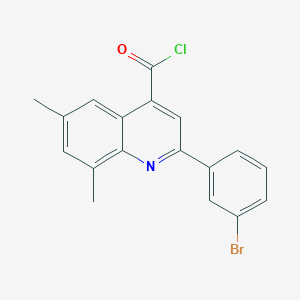

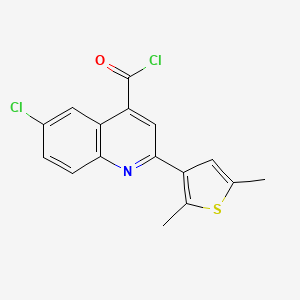

“3-[(Allyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C7H13NO.HCl .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Molecular Structure Analysis

The molecular structure of “3-[(Allyloxy)methyl]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring . The molecular weight of this compound is 163.65 .

Chemical Reactions Analysis

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .

科学的研究の応用

Asymmetric Synthesis and Pharmaceutical Applications

3-[(Allyloxy)methyl]pyrrolidine hydrochloride plays a crucial role in asymmetric synthesis. Davis et al. (2008) explored its use in creating cis- and trans-2,5-disubstituted pyrrolidines, crucial in synthesizing compounds like (+)-preussin and its analogs (Davis, Zhang, Qiu, & Wu, 2008). Similarly, Żmigrodzka et al. (2022) highlighted the role of pyrrolidines in medical applications and industrial uses, such as in dyes and agrochemical substances, through their study of pyrrolidines synthesis via [3+2] cycloaddition (Żmigrodzka et al., 2022).

Synthesis of Substituted Pyrrolidines

Boto et al. (2001) describe a new synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, emphasizing the potential for generating a variety of substituents like hydroxy, alkoxy, and allyl. This synthesis is pivotal for creating complex natural products and pharmaceuticals (Boto, Hernández, de Leon, & Suárez, 2001).

Development of Antibiotics

Fleck et al. (2003) conducted research on N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate crucial in developing premafloxacin, an antibiotic for veterinary use. This showcases the chemical's role in the synthesis of antibiotics (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Applications in Influenza Treatment

Wang et al. (2001) studied the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's importance in developing antiviral medications (Wang et al., 2001).

Catalysis and Synthesis

Yang et al. (2015) and Shibuya et al. (2014) explored the compound's use in catalysis. Yang et al. focused on asymmetric intramolecular hydroamination for synthesizing chiral pyrrolidine derivatives (Yang et al., 2015), while Shibuya et al. developed a dual platinum- and pyrrolidine-catalyzed direct allylic alkylation method, further underscoring the compound's versatility in chemical synthesis (Shibuya, Lin, Nakahara, Mashima, & Ohshima, 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(prop-2-enoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h2,8-9H,1,3-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYZOTJPCMLCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

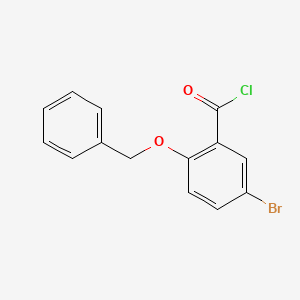

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)

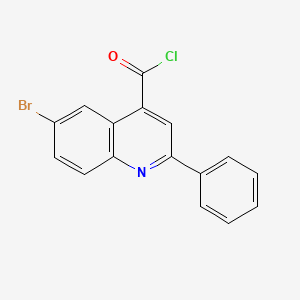

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)